Benoxinate hydrochloride
Overview
Description
Benoxinate Hydrochloride, also known as Oxybuprocaine, is an ester-type local anesthetic primarily used in ophthalmology and otolaryngology . It is sold by Novartis under the brand names Novesine or Novesin . Its safety for use in pregnancy and lactation has not been established .
Synthesis Analysis
The synthesis of Benoxinate Hydrochloride involves the nitration of 3-hydroxybenzoic acid to give 3-hydroxy-4-nitrobenzoic acid. This is then esterified with ethanol to give ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is then prepared from potash and alkylated with 1-bromobutane to supply ethyl 3-butoxy-4-nitrobenzoate. The product is crystallized from hydrochloric acid, and then halogenated with thionyl chloride to give 3-butoxy-4-nitrobenzoyl chloride .
Molecular Structure Analysis
The molecular formula of Benoxinate Hydrochloride is C17H29ClN2O3 . Its average mass is 344.877 Da and its monoisotopic mass is 344.186676 Da .
Chemical Reactions Analysis
Benoxinate Hydrochloride has been analyzed using various techniques such as spectrophotometry , electrochemical methods , and chromatographic methods (HPLC and GC) . A green, robust, and fast stability-indicating chromatographic method has been developed for the concomitant analysis of fluorescein sodium and Benoxinate Hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of Benoxinate Hydrochloride include a molecular formula of C17H29ClN2O3, an average mass of 344.877 Da, and a monoisotopic mass of 344.186676 Da .
Scientific Research Applications
Analytical Methods and Stability Studies
Stability-Indicating High-Performance Liquid Chromatographic Assay : Benoxinate hydrochloride, used in ophthalmic applications, has been analyzed using a high-performance liquid chromatographic method to determine its stability and to identify its major degradation product. This method proved to be accurate, precise, and linear, aiding in long-term stability investigations of benoxinate 0.4% ophthalmic solutions (Chorny et al., 2003).
Chromatographic Response Function in HPLC Method Development : A rapid stability-indicating RP-HPLC method was developed for benoxinate hydrochloride, optimizing forced degradation conditions using factorial design. This method was effective in determining benoxinate hydrochloride in synthetic mixtures, showcasing its utility in quality control applications (Megahed et al., 2020).
Ophthalmic Applications
- Confocal Microscopy and Corneal Morphology : A study investigated the impact of 0.4% benoxinate hydrochloride on corneal morphology using confocal microscopy. The findings indicated that benoxinate does not affect corneal morphology, but its absence may lead to degraded image quality due to patient discomfort and excessive eye movements (Pérez-Gómez et al., 2004).
Comparative Studies in Anesthesia
- Comparative Clinical Trial in Cataract Surgery : A study compared the efficacy of benoxinate 0.4% drops with other anesthetic agents in cataract surgery. Benoxinate was found to provide rapid onset of anesthesia with minimal discomfort, although it was less effective than lidocaine gel in maintaining anesthesia throughout the surgery (Soliman et al., 2004).
Miscellaneous Applications
- Investigation of Fluorescence for Determination : Benoxinate's fluorescence properties were studied for potential use in quantitative determination in eye drops and aqueous humor. This research highlighted the potential for developing cost-effective and straightforward methods for determining benoxinate in various formulations (Aboshabana et al., 2021).
Safety And Hazards
Benoxinate Hydrochloride can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection . If it comes into contact with the skin, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUDWLMFLCODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-43-4 (Parent) | |
Record name | Benoxinate hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045393 | |
Record name | Benoxinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benoxinate hydrochloride | |
CAS RN |
5987-82-6 | |
Record name | Oxybuprocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5987-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benoxinate hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benoxinate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benoxinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENOXINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE4U49K15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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